- Preparation of indazole compound having LRRK2 inhibitory activity, World Intellectual Property Organization, , ,

Cas no 936138-17-9 (3-Iodo-6-methoxy-1H-indazole)

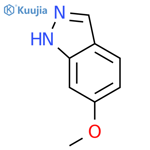

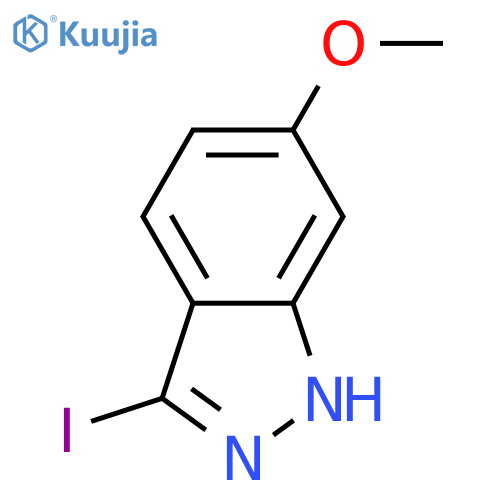

3-Iodo-6-methoxy-1H-indazole structure

商品名:3-Iodo-6-methoxy-1H-indazole

3-Iodo-6-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-6-methoxy-1H-indazole

- 1H-INDAZOLE, 3-IODO-6-METHOXY-

- 1H-INDAZOLE,3-IODO-6-METHOXY

- 3-Iodo-6-methoxy-(1H)indazole

- 3-iodo-6-methoxy-2H-indazole

- 2h-indazole,3-iodo-6-methoxy-

- RW3745

- AB50553

- WT81899

- FCH1323856

- AX8158003

- AB0027755

- ST2410744

- AM20041426

- W9626

- 138I179

- 3-Iodo-6-methoxy-1H-indazole (ACI)

- 1150618-46-4

- AKOS015918521

- SCHEMBL15792074

- J-512692

- MFCD09266218

- 936138-17-9

- GS-4373

- AWB61846

- AKOS015854017

- DTXSID80650582

-

- MDL: MFCD09266218

- インチ: 1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)

- InChIKey: OHXDNTHWTHMKRG-UHFFFAOYSA-N

- ほほえんだ: IC1C2C(=CC(=CC=2)OC)NN=1

計算された属性

- せいみつぶんしりょう: 273.96000

- どういたいしつりょう: 273.96

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 37.9

じっけんとくせい

- 密度みつど: 1.941

- ふってん: 393.1°C at 760 mmHg

- フラッシュポイント: 393.1 °C at 760 mmHg

- 屈折率: 1.727

- PSA: 37.91000

- LogP: 2.17610

3-Iodo-6-methoxy-1H-indazole セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

3-Iodo-6-methoxy-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1035-10G |

3-iodo-6-methoxy-1H-indazole |

936138-17-9 | 95% | 10g |

¥ 5,095.00 | 2023-04-12 | |

| Chemenu | CM150706-10g |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 97% | 10g |

$*** | 2023-03-31 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158003-250mg |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 97% | 250mg |

¥145.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158003-5g |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 97% | 5g |

¥1885.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158003-10g |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 97% | 10g |

¥5400.0 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I892026-10g |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 97% | 10g |

6,075.00 | 2021-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1035-1G |

3-iodo-6-methoxy-1H-indazole |

936138-17-9 | 95% | 1g |

¥ 673.00 | 2023-04-12 | |

| Chemenu | CM150706-1g |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 97% | 1g |

$102 | 2021-08-05 | |

| Fluorochem | 079927-250mg |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 95% | 250mg |

£36.00 | 2022-03-01 | |

| Aaron | AR006FLU-100mg |

3-Iodo-6-methoxy-1H-indazole |

936138-17-9 | 97% | 100mg |

$13.00 | 2025-01-23 |

3-Iodo-6-methoxy-1H-indazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Iodine Solvents: Dimethylformamide ; 1 h, 20 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 1 h, rt

リファレンス

- Synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles, Synthesis, 2011, (19), 3089-3098

3-Iodo-6-methoxy-1H-indazole Raw materials

3-Iodo-6-methoxy-1H-indazole Preparation Products

3-Iodo-6-methoxy-1H-indazole 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

936138-17-9 (3-Iodo-6-methoxy-1H-indazole) 関連製品

- 290367-99-6(3-Iodo-5-methoxy-1H-indazole)

- 944898-81-1(3-Iodo-4-methoxy-1H-indazole)

- 351210-07-6(3-Iodo-7-methoxy-1H-indazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936138-17-9)3-Iodo-6-methoxy-1H-indazole

清らかである:99%

はかる:5g

価格 ($):247.0